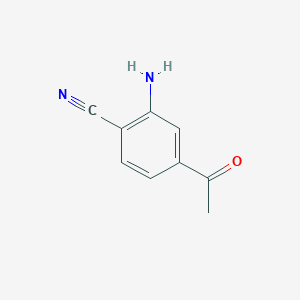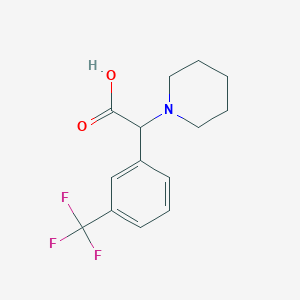![molecular formula C16H24O8 B12113459 Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate;2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid](/img/structure/B12113459.png)
Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate;2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate and 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid are organic compounds that belong to the class of peroxides. These compounds are characterized by the presence of a peroxide group (-O-O-) in their molecular structure. Peroxides are known for their strong oxidizing properties and are widely used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate and 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid typically involves the reaction of cyclopropyl ketones with ethyl hydroperoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired products.
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate and 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid undergo various chemical reactions, including:
Oxidation: These compounds can act as oxidizing agents, facilitating the oxidation of other substrates.
Reduction: Under specific conditions, they can be reduced to their corresponding alcohols or ketones.
Substitution: The peroxide group can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and organic peroxides. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are conducted under anhydrous conditions to prevent side reactions.
Substitution: Reagents such as halogens or nucleophiles are used in the presence of a catalyst to facilitate the substitution reactions.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the starting materials.
Reduction: The major products are alcohols or ketones, depending on the reaction conditions.
Substitution: The major products are new compounds with substituted functional groups.
Scientific Research Applications
Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate and 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid have several applications in scientific research:
Chemistry: These compounds are used as oxidizing agents in various organic synthesis reactions.
Biology: They are used in studies related to oxidative stress and its effects on biological systems.
Medicine: Research is being conducted on their potential use as therapeutic agents for treating diseases associated with oxidative damage.
Industry: These compounds are used in the production of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate and 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate
- Propyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate
- Butyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate
Uniqueness
Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate and 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid are unique due to their specific molecular structure, which imparts distinct chemical and physical properties. The presence of the ethyl group influences their reactivity and stability compared to other similar compounds. Additionally, their ability to generate ROS makes them valuable tools in oxidative stress research and potential therapeutic applications.
Properties
Molecular Formula |
C16H24O8 |
|---|---|
Molecular Weight |
344.36 g/mol |
IUPAC Name |
ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate;2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid |
InChI |
InChI=1S/C9H14O4.C7H10O4/c1-2-12-13-8(11)7-9(3-4-9)5-6-10;8-4-3-7(1-2-7)5-6(9)11-10/h6H,2-5,7H2,1H3;4,10H,1-3,5H2 |
InChI Key |
DQVZBSHOQMCZLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOOC(=O)CC1(CC1)CC=O.C1CC1(CC=O)CC(=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone](/img/structure/B12113379.png)



![2-[5-(2-Fluorophenyl)-2-pyrazolin-3-yl]phenol](/img/structure/B12113404.png)


![Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B12113419.png)



![2H,3H-benzo[e]1,4-dioxan-2-yl-N-[2-(methylethyl)phenyl]carboxamide](/img/structure/B12113445.png)


